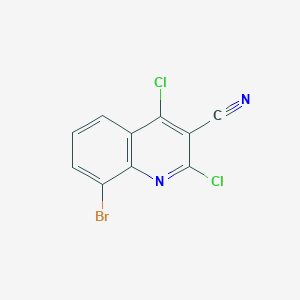8-Bromo-2,4-dichloroquinoline-3-carbonitrile
CAS No.: 2060051-75-2
Cat. No.: VC17637418
Molecular Formula: C10H3BrCl2N2
Molecular Weight: 301.95 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2060051-75-2 |
|---|---|
| Molecular Formula | C10H3BrCl2N2 |
| Molecular Weight | 301.95 g/mol |
| IUPAC Name | 8-bromo-2,4-dichloroquinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C10H3BrCl2N2/c11-7-3-1-2-5-8(12)6(4-14)10(13)15-9(5)7/h1-3H |
| Standard InChI Key | IIKPJHCLCYTKLC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)Br)N=C(C(=C2Cl)C#N)Cl |
Introduction
Structural and Synthetic Considerations
Molecular Architecture and Substitution Patterns
The quinoline core of 6-bromo-2,4-dichloroquinoline-3-carbonitrile features bromine at position 6, chlorine at positions 2 and 4, and a cyano group at position 3. Its molecular formula is , with a molecular weight of 301.95 g/mol . The 8-bromo isomer would retain this framework but with bromine at position 8, a modification expected to alter electronic distribution and steric interactions.
Table 1: Comparative Structural Features
| Position | 6-Bromo Derivative | 8-Bromo Derivative (Hypothetical) |
|---|---|---|
| 2 | Cl | Cl |
| 3 | CN | CN |
| 4 | Cl | Cl |
| 6 | Br | - |
| 8 | - | Br |
Synthesis and Optimization
The 6-bromo analog is synthesized via bromination and chlorination of quinoline precursors. A typical route involves reacting 2,4-dichloroquinoline with bromine in dichloromethane or acetic acid under reflux (60–80°C), followed by chlorination with POCl₃ or Cl₂ gas. Industrial-scale production employs similar methods with stringent control over temperature and pressure.
For the hypothetical 8-bromo isomer, synthetic challenges may arise due to the reduced reactivity of position 8 in quinoline systems. Directed ortho-metalation or transition-metal-catalyzed C–H activation could be required to achieve selective bromination at position 8, though no experimental data confirms this.
Chemical Reactivity and Functionalization
Substitution and Coupling Reactions
The 6-bromo derivative undergoes nucleophilic substitution at bromine and chlorine sites. For example, Suzuki-Miyaura coupling with aryl boronic acids using in THF/H₂O yields biaryl derivatives. The 8-bromo isomer’s reactivity may differ due to electronic effects; bromine at position 8 could deactivate the ring toward electrophilic substitution, favoring meta-directing effects.
Table 2: Reaction Yields for 6-Bromo Derivative
| Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | 70–85 |
| Nitrile Hydrolysis | H₂SO₄, H₂O, reflux | 65 |
| Chlorine Substitution | NaOH, EtOH, 50°C | 90 |
Spectroscopic Characterization
Key analytical data for the 6-bromo compound include:
-
¹H NMR (CDCl₃): δ 8.95 (s, 1H, quinoline-H), 8.50 (d, , 1H).
-
ESI-MS: 305.89 [M+H]⁺.
The 8-bromo isomer would likely exhibit distinct NMR shifts due to altered ring currents, particularly in the aromatic region.
Biological Activity and Applications
Table 3: Biological Activity of 6-Bromo Derivative
| Assay Type | Target | Result |
|---|---|---|
| Microbroth Dilution | S. aureus | MIC = 8 µg/mL |
| MTT Cytotoxicity | HeLa Cells | IC₅₀ = 12 µM |
| Western Blot | Caspase-3 Activation | Positive |
For the 8-bromo isomer, reduced bioavailability or altered target affinity might occur due to steric hindrance at position 8.
Industrial and Research Implications
Agrochemical Development
Quinoline derivatives are explored as pesticides due to their heterocyclic stability. The 6-bromo compound’s chlorine and bromine atoms enhance lipophilicity, aiding membrane penetration in pests. The 8-bromo variant could offer improved photostability if the substitution pattern reduces UV susceptibility.
Computational Predictions
DFT calculations () on the 6-bromo derivative reveal charge density maxima at positions 5 and 7, guiding electrophilic substitution. Similar modeling for the 8-bromo isomer would help predict reactivity hotspots.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume